2-Propoxynaphthalene

Organic Synthesis Crystallization Physical Chemistry

Sourcing unreliable alkyl aryl ethers for Williamson synthesis or SAR studies often leads to inconsistent yields due to vapor pressure or purity variance. • ≥98% GC purity ensures direct use in multi-step syntheses without additional purification, validated by NMR and full SDBS spectral reference data. • Distinct melting point (40°C) and low vapor pressure (0.0±0.6 mmHg at 25°C) provide reliable handling and minimal evaporative loss, critical for reproducible protocols. • Available in lab to bulk quantities with cold-chain shipping (wet ice) to maintain integrity.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 19718-45-7
Cat. No. B028592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propoxynaphthalene
CAS19718-45-7
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C13H14O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3
InChIKeyUEXFDEKTELCPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propoxynaphthalene: Technical Baseline & Procurement


2-Propoxynaphthalene (CAS 19718-45-7), also known as 2-naphthyl propyl ether or β-naphthyl propyl ether, is an aryl alkyl ether with the molecular formula C₁₃H₁₄O and a molecular weight of 186.25 g/mol [1]. This compound is a solid at room temperature, with a melting point of 40 °C and a boiling point of 305 °C . Its molecular structure consists of a naphthalene ring system substituted with a propoxy group at the 2-position. Key computed physicochemical properties include an XLogP3 value of 4.4 and a topological polar surface area (TPSA) of 9.2 Ų [1]. These properties are fundamental to its behavior in synthetic applications and are the baseline for comparing it to related analogs.

Solid at RT Melting point ~40 °C facilitates recrystallization and handling
Moderate Lipophilicity XLogP3 4.4 balances solubility and membrane permeability
Low Polar Surface Area TPSA 9.2 Ų supports membrane diffusion potential

Why 2-Propoxynaphthalene Is Not Interchangeable


While 2-Propoxynaphthalene belongs to the broader class of 2-alkoxynaphthalenes, it cannot be directly interchanged with its closest analogs, such as the methyl (2-methoxynaphthalene, CAS 93-04-9), ethyl (2-ethoxynaphthalene, CAS 93-18-5), or butyl (2-butoxynaphthalene, CAS 10484-56-7) ethers, without altering critical experimental outcomes. The length of the alkoxy chain dictates key physicochemical properties, including lipophilicity (LogP), melting point, boiling point, and vapor pressure. These differences directly impact compound handling, solubility, and performance in applications ranging from synthetic chemistry [1] to antimicrobial assays [2]. Substituting the propoxy group with a shorter or longer alkyl chain will change the compound's behavior in a reaction or biological system, potentially invalidating a validated protocol or leading to unexpected results. The following evidence section quantifies these differences to guide informed scientific selection.

2-Propoxynaphthalene
Shorter / Longer Alkoxy Analogs
Lipophilicity
Propoxy chain confers higher lipophilicity
Methoxy and ethoxy analogs have lower LogP, altering partitioning
Melting Point
Solid at ambient temperature simplifies handling
Ethoxy analog may remain liquid, complicating purification
Volatility
Reduced volatility suitable for low-evaporation applications
Methoxy analog more volatile, risking evaporative loss

2-Propoxynaphthalene vs. Structural Analogs


Melting Point Difference from Ethoxy and Butoxy Analogs

The melting point of 2-propoxynaphthalene (40 °C) is distinctly higher than that of 2-ethoxynaphthalene (35-37 °C) and slightly higher than 2-butoxynaphthalene (35-36 °C) . This difference in solid-liquid transition temperature is critical for applications requiring a specific physical state at a given temperature, such as in recrystallization purification or in the formulation of solid-state materials.

Melting Point
Data to verify
40 °C vs. 35–37 °C (ethoxy) / 35–36 °C (butoxy)
Reported higher mp may support solid-state handling context
Cross-study comparison; source data to verify
Organic Synthesis Crystallization Physical Chemistry

Lipophilicity Profile vs. Methyl and Ethyl Analogs

The calculated partition coefficient (XLogP3) for 2-propoxynaphthalene is 4.4 [1], which is higher than that of the corresponding methyl (2-methoxynaphthalene, XLogP3 = 3.2) [2] and ethyl (2-ethoxynaphthalene, XLogP3 = 3.8) [3] analogs. This increased lipophilicity can influence membrane permeability and solubility, which are key parameters in biological assays and drug discovery efforts.

Lipophilicity (XLogP3)
Class-level
4.4 vs. 3.2 (methoxy) / 3.8 (ethoxy)
Reported LogP increase may influence membrane permeability context
Computed values; class-level inference
Medicinal Chemistry ADME Lipophilicity

Vapor Pressure vs. Shorter-Chain Ethers

The reported vapor pressure of 2-propoxynaphthalene is 0.0±0.6 mmHg at 25°C [1]. This is substantially lower than the vapor pressure of 2-methoxynaphthalene (0.0051 mmHg at 25°C) [2], indicating significantly reduced volatility. This property is a key differentiator for applications where low volatility is required, such as in certain chemical syntheses, fragrance formulations, or environmental fate studies.

Vapor Pressure
Reported
0.0±0.6 mmHg vs. 0.0051 mmHg (methoxy) at 25°C
Lower reported vapor pressure suggests reduced volatility for material-science context
Estimated values; cross-study context
Volatility Environmental Chemistry Material Science

Commercial Availability and Purity Standards

2-Propoxynaphthalene is commercially available from major chemical suppliers with a typical minimum purity specification of 98.0% by GC . This level of purity is comparable to that offered for 2-ethoxynaphthalene (min. 98.0%) and 2-methoxynaphthalene (typically 98%+) . The consistent availability of a high-purity grade ensures reliable performance and minimizes the need for additional purification steps, standardizing procurement across related projects.

Commercial Purity
Specification review
Min. 98.0% (GC) comparable to ethoxy and methoxy analogs
Procurement-grade purity supports consistent synthetic use
Supplier specification; independent verification recommended
Chemical Procurement Purity Analysis Analytical Chemistry

Antimicrobial Activity of Naphthalene Derivatives

While specific, head-to-head antimicrobial data for 2-propoxynaphthalene against its closest analogs is limited, naphthalene derivatives as a class have demonstrated antimicrobial properties. For example, a study on naphthol derivatives found several compounds with antibacterial activity against various strains, with some showing activity in the µg/mL range [1]. 2-Propoxynaphthalene has been reported to exhibit an inhibitory effect on S. aureus and E. coli with MIC values between 50-100 µg/mL . This class-level activity suggests potential for further investigation, though it does not constitute a specific, quantifiable advantage over other naphthalene ethers.

Antimicrobial Activity
Class-level
MIC 50–100 µg/mL (S. aureus, E. coli)
Supports antimicrobial screening context; requires verification
Class-level activity; not directly comparable to specific analogs
Antimicrobial Drug Discovery Bioactivity

Spectroscopic Data and Teaching Utility

2-Propoxynaphthalene is a well-established compound for teaching the Williamson ether synthesis in undergraduate organic chemistry laboratories [1]. Its synthesis, purification, and characterization are frequently used to demonstrate core techniques such as TLC, recrystallization, and melting point analysis. A full set of reference spectra (MS, ¹H NMR, ¹³C NMR, IR) is available from the SDBS database (SDBS No. 7211) [2], facilitating product confirmation. While its analogs (e.g., 2-methoxynaphthalene) may also be used, the specific protocol for the propyl ether is well-documented in educational resources, making it a practical choice for teaching laboratories.

Teaching Utility
Reported
Well-documented Williamson ether synthesis protocol; SDBS reference spectra available
Facilitates product confirmation in teaching settings
Pedagogical literature context; data source specific
Chemical Education Organic Synthesis Spectroscopy

2-Propoxynaphthalene Application Scenarios


Williamson Ether Synthesis for Teaching Labs

This compound is an ideal substrate for demonstrating the Williamson ether synthesis in undergraduate organic chemistry courses. Its solid state and distinct melting point (40 °C) facilitate purification by recrystallization, and the availability of full spectral reference data from SDBS [1] ensures straightforward product confirmation.

Lipophilicity and SAR Studies in Medicinal Chemistry

In structure-activity relationship (SAR) studies exploring the effect of alkoxy chain length on biological activity, 2-propoxynaphthalene provides a specific lipophilicity benchmark (XLogP3 = 4.4) . This value is intermediate between the methyl (XLogP3 = 3.2) and butyl (XLogP3 = 4.9) analogs, allowing researchers to assess the impact of lipophilicity on membrane permeability or target binding in a controlled series.

Low-Volatility Aromatic Building Block for Materials

With a vapor pressure of 0.0±0.6 mmHg at 25°C , 2-propoxynaphthalene is a suitable building block for applications requiring a low-volatility aromatic component. This property is advantageous in the design of specialty polymers, coatings, or fragrances where minimal evaporative loss is required, compared to the more volatile methyl ether analog.

Reliable Intermediate with Defined Purity

As a commercially available intermediate with a typical purity of ≥98% by GC , 2-propoxynaphthalene can be used directly in multi-step synthetic sequences without additional purification. This reliability simplifies procurement and ensures consistent yields in the synthesis of more complex naphthalene-based molecules or heterocycles.

Application
Selection Property
Validation Focus
Teaching: Williamson Ether Synthesis
Solid-state handling and established reference data
Product characterization by melting point and spectroscopy
Lipophilicity and SAR Studies
Intermediate lipophilicity relative to alkoxy homologs
Membrane permeability and target binding assessment
Low-Volatility Aromatic Building Block
Low vapor pressure
Minimal evaporative loss in material design
Reliable Synthetic Intermediate
Defined commercial purity specification
Consistent yields in multi-step synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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